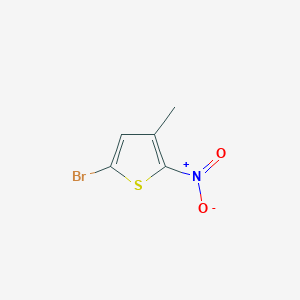![molecular formula C10H6S2 B428707 thieno[3,2-g][1]benzothiophene](/img/structure/B428707.png)
thieno[3,2-g][1]benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[2,1-b:3,4-b’]dithiophene is an organic compound that belongs to the family of heterocyclic aromatic compounds. It consists of a fused ring system containing two thiophene rings and a benzene ring. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic field-effect transistors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[2,1-b:3,4-b’]dithiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Stille coupling reaction, where a stannylated thiophene derivative reacts with a dibromo benzene derivative to form the desired product . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of benzo[2,1-b:3,4-b’]dithiophene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[2,1-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzo[2,1-b:3,4-b’]dithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic photovoltaic cells and organic field-effect transistors.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors.
Supramolecular Chemistry: It is employed in the design of host-guest systems due to its ability to form stable complexes with various guest molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of benzo[2,1-b:3,4-b’]dithiophene in organic electronics involves its ability to facilitate charge transport. The compound’s conjugated π-system allows for efficient electron delocalization, which is crucial for the performance of organic photovoltaic cells and field-effect transistors . The molecular targets include the active layers in these devices, where the compound interacts with other materials to enhance charge mobility and overall device efficiency .
Comparación Con Compuestos Similares
Benzo[2,1-b:3,4-b’]dithiophene can be compared with other similar compounds such as dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT) and benzo[1,2-b:4,5-b’]dithiophene (BDT) . While all these compounds share a similar core structure, benzo[2,1-b:3,4-b’]dithiophene is unique due to its specific electronic properties and the ease with which it can be functionalized . DTBDT, for example, has a larger coplanar core and extended conjugation length, making it a promising building block for polymer photovoltaic donor materials .
List of Similar Compounds
- Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT)
- Benzo[1,2-b:4,5-b’]dithiophene (BDT)
Propiedades
Fórmula molecular |
C10H6S2 |
|---|---|
Peso molecular |
190.3g/mol |
Nombre IUPAC |
thieno[3,2-g][1]benzothiole |
InChI |
InChI=1S/C10H6S2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6H |
Clave InChI |
CWJAUGSFNRQHAZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1C=CS3)SC=C2 |
SMILES canónico |
C1=CC2=C(C3=C1C=CS3)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(cyclohexylamino)(cyclohexylimino)methoxy]carbonyl}-6,8,10-trimethyl-1-heptalenecarboxylate](/img/structure/B428624.png)
![1-Amino-3-methyl-11H-benzo[h]thieno[3,4-c]chromen-11-one](/img/structure/B428626.png)

![2,4-Ditert-butoxy-5-[3-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B428634.png)

![2,4-Dibromothieno[2,3-b]thiophene](/img/structure/B428637.png)
![4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428638.png)
![5,6-dibromo-4-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428640.png)
![6-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428641.png)
![4-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428642.png)

![5-Fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428647.png)

![Methyl thieno[2,3-b]thien-2-yl sulfide](/img/structure/B428653.png)
